molecular formula C18H22N4O3S B2630153 N-[3-acetyl-12-methyl-6-(2-methylpropyl)-7-oxospiro[1,3,4-thiadiazoline-2,3'-i ndoline]-5-yl]acetamide CAS No. 905775-07-7

N-[3-acetyl-12-methyl-6-(2-methylpropyl)-7-oxospiro[1,3,4-thiadiazoline-2,3'-i ndoline]-5-yl]acetamide

Cat. No. B2630153
M. Wt: 374.46
InChI Key: VCFOHFKWUHPYGO-UHFFFAOYSA-N
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Description

N-[3-acetyl-12-methyl-6-(2-methylpropyl)-7-oxospiro[1,3,4-thiadiazoline-2,3'-i ndoline]-5-yl]acetamide is a useful research compound. Its molecular formula is C18H22N4O3S and its molecular weight is 374.46. The purity is usually 95%.
BenchChem offers high-quality N-[3-acetyl-12-methyl-6-(2-methylpropyl)-7-oxospiro[1,3,4-thiadiazoline-2,3'-i ndoline]-5-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-acetyl-12-methyl-6-(2-methylpropyl)-7-oxospiro[1,3,4-thiadiazoline-2,3'-i ndoline]-5-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Derivatives

Research efforts have been dedicated to synthesizing new derivatives of compounds containing thiadiazoline and indoline structures due to their potential biological activities. For instance, the synthesis of novel N-[4-acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide derivatives has been explored, indicating the chemical diversity and potential for creating compounds with enhanced properties (Wang et al., 2010).

Anticancer Potential

Compounds incorporating thiadiazoline and indoline moieties have shown promise in anticancer research. For example, derivatives of N-(3'-acetyl-8-nitro-2,3-dihydro-1H,3'H-spiro[quinoline-4,2'-[1,3,4]thiadiazol]-5'-yl) acetamides have been synthesized and shown to induce cell death in MCF-7 cells via G2/M phase cell cycle arrest (Shyamsivappan et al., 2022).

Antibacterial Activities

The development of novel antibacterial agents is another key area of application. Studies have demonstrated the synthesis of new compounds with potent antibacterial activities against a range of microorganisms. Microwave-assisted synthesis of N-(benzo[d]thiazol-2-yl)-2-((2,4’-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide derivatives, for example, has been investigated for their in-vitro antibacterial activity against various bacteria (Borad et al., 2015).

Modification for Enhanced Biological Activity

Modifying biologically active compounds with fluorine-containing heterocycles, as seen in derivatives of acetazolamide, is a method to enhance their pharmacological properties. This approach exemplifies the modification strategies to improve efficacy or selectivity of compounds (Sokolov & Aksinenko, 2012).

Antimicrobial and Anticancer Agents

Synthesis and evaluation of thiadiazole and pyrazole derivatives derived from dithiocarbazates have been conducted to assess their antimicrobial and anticancer activities, illustrating the therapeutic potential of such compounds (Moustafa et al., 2020).

properties

IUPAC Name

N-[4-acetyl-7'-methyl-1'-(2-methylpropyl)-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S/c1-10(2)9-21-15-11(3)7-6-8-14(15)18(16(21)25)22(13(5)24)20-17(26-18)19-12(4)23/h6-8,10H,9H2,1-5H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFOHFKWUHPYGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3(C(=O)N2CC(C)C)N(N=C(S3)NC(=O)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-acetyl-12-methyl-6-(2-methylpropyl)-7-oxospiro[1,3,4-thiadiazoline-2,3'-i ndoline]-5-yl]acetamide

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